molecular formula C10H9ClO4 B1346161 Dimethyl 5-chloroisophthalate CAS No. 20330-90-9

Dimethyl 5-chloroisophthalate

Cat. No. B1346161
CAS RN: 20330-90-9
M. Wt: 228.63 g/mol
InChI Key: CMMPMNSOVLQGMJ-UHFFFAOYSA-N
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Description

Dimethyl 5-chloroisophthalate is a chemical compound with the molecular formula C10H9ClO4 . It is also known by its IUPAC name, dimethyl 5-chloroisophthalate .


Molecular Structure Analysis

The molecular structure of Dimethyl 5-chloroisophthalate consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms . The InChI code for this compound is 1S/C10H9ClO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

Dimethyl 5-chloroisophthalate has a molecular weight of 228.63 . It appears as a white to yellow solid . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 316.0±22.0 °C at 760 mmHg, and a flash point of 132.8±21.3 °C .

Scientific Research Applications

Solid-State Structure Analysis

Dimethyl 5-chloroisophthalate and its derivatives have been studied for their solid-state structures. For instance, the structure of dimethyl 4,5-dichlorophthalate, a closely related compound, has been analyzed, revealing interesting aspects about the electrostatic interactions and hydrogen bonding in its solid-state integrity (Hickstein et al., 2021).

Intermediate in Therapeutic Manufacturing

A key application of related compounds is in the synthesis of therapeutic agents. For instance, a study detailed the industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy, starting from dimethyl terephthalate (Zhang et al., 2022).

Biomass-Derived Chemicals

Derivatives of Dimethyl 5-chloroisophthalate have been explored for their potential in biomass-derived chemicals. For example, a study on the conversion of 5-(chloromethyl)furfural to 2,5-Dimethylfuran, a biofuel and an intermediate for polymers, used a process involving simple derivatives (Dutta & Mascal, 2014).

Study of Color Polymorphism

Dimethyl 5-chloroisophthalate derivatives exhibit color polymorphism due to different solid-state packing. Research on Dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate, for example, has shown different crystal structures leading to different colors (Pratik et al., 2014).

Investigation of Reaction Mechanisms

The chemical reactions involving dimethylsulfoxide and related compounds have been studied to understand reaction mechanisms and product formation (Boyle, 1966).

Applications in Flame Retardants

Some derivatives of Dimethyl 5-chloroisophthalate have been used in producing flame retardants. A study explored the use of dimethyl terephthalate derivatives in transition metal-catalyzed coupling reactions to create new flame retardants (Benin et al., 2012).

Safety And Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, and precautionary statements include P264, P270, P301, P301, P312, P330 .

properties

IUPAC Name

dimethyl 5-chlorobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMPMNSOVLQGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279740
Record name Dimethyl 5-chloroisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-chloroisophthalate

CAS RN

20330-90-9
Record name 20330-90-9
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Record name Dimethyl 5-chloroisophthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 5-chloroisophthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Sokol, JJ Ritter - Journal of the American Chemical Society, 1948 - ACS Publications
By H. Sokol1 with John J. Ritter The unusual reactivity of the mercapto group in thioglycolamide. was first noted by Klason and Carlson2 when they observed the rapidity with which it …
Number of citations: 16 pubs.acs.org
G Rosenkranz, S Kaufmann, A Landa… - Journal of the …, 1948 - ACS Publications
As we planned some oxidation degradation studies of kryptogenin, we also prepared the hy-drogen chloride addition product of kryptogenin diacetate with the purpose of temporarily pro…
Number of citations: 3 pubs.acs.org
N Rabjohn - Journal of the American Chemical Society, 1948 - ACS Publications
The chlorination of isophthaloyl and tereph-thaloyl chloride in the presence of iron leads to 5-chloroisophthaloyl chloride and 2, 3, 5, 6-tetra-chloroterephthaloyl chloride, respectively. …
Number of citations: 23 pubs.acs.org

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